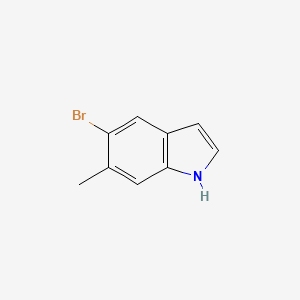

5-bromo-6-methyl-1H-indole

Descripción

Significance of Indole (B1671886) as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of medicinal chemistry and organic synthesis. wikipedia.org Its prominence stems from its presence in a vast array of biologically active natural products and synthetic compounds, earning it the designation of a "privileged scaffold." nih.govresearchgate.netsci-hub.se This term reflects the ability of the indole framework to serve as a versatile template for the development of ligands for a diverse range of biological targets. researchgate.net

In medicinal chemistry, the indole scaffold is a key component of numerous therapeutic agents. ijpsr.com Its structural features allow for interactions with various receptors and enzymes, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Notable examples of indole-containing drugs include the anti-migraine agent sumatriptan, the antiemetic ondansetron, and the non-steroidal anti-inflammatory drug indomethacin. researchgate.net The significance of indole is further underscored by its role in fundamental biological processes; for instance, the essential amino acid tryptophan and the neurotransmitter serotonin (B10506) are both indole derivatives. wikipedia.orgnih.gov The wide-ranging therapeutic applications of indole-based compounds encompass anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others. researchgate.netnih.gov

From an organic synthesis perspective, the development of methods to construct and functionalize the indole ring has been a major focus for over a century. nih.gov Classic methods like the Fischer, Leimgruber-Batcho, and Reissert indole syntheses have been instrumental in accessing a wide variety of indole derivatives. researchgate.netwikipedia.orgrsc.org Contemporary research continues to refine these methods and develop novel strategies, including metal-catalyzed cross-coupling reactions and C-H activation, to afford more efficient and selective access to functionalized indoles. researchgate.net The versatility of the indole scaffold allows for modification at various positions of the ring system, enabling the synthesis of large libraries of compounds for drug discovery and materials science. mdpi.com

Overview of Substituted Indole Derivatives and their Research Potential

The true potential of the indole scaffold is realized through the introduction of various substituents onto the core structure. The nature and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. This has led to extensive research into the synthesis and evaluation of a vast array of substituted indole derivatives. ijpsr.comnih.gov

The substitution pattern on the indole ring can be tailored to optimize interactions with specific biological targets, thereby enhancing potency and selectivity. researchgate.net For example, functionalization at the C-2, C-3, and N-1 positions of the indole nucleus has been a common strategy in the development of new therapeutic agents. researchgate.net The diverse biological activities exhibited by substituted indoles are a testament to their research potential. These activities include, but are not limited to:

Anticancer: Many indole derivatives have shown significant efficacy in targeting various cancer cell lines. nih.gov

Antimicrobial: Indole-based compounds have demonstrated potent activity against a range of bacteria and fungi, including drug-resistant strains. nih.gov

Anti-inflammatory: The anti-inflammatory properties of certain indole derivatives have been well-documented. nih.gov

Neuroprotective: The indole scaffold is a key feature in compounds designed to combat neurodegenerative diseases. nih.gov

The ongoing exploration of substituted indole derivatives continues to uncover novel compounds with promising therapeutic applications, solidifying the indole nucleus as a highly fruitful area of research. nih.gov

Focus on Halogenated and Alkylated Indoles in Contemporary Research

Among the myriad of substituted indoles, halogenated and alkylated derivatives have garnered significant attention in contemporary research. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and alkyl groups can profoundly alter the electronic and steric properties of the indole ring, leading to enhanced biological activity and improved pharmacokinetic profiles. researchgate.net

Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Brominated indoles, in particular, have been the subject of numerous studies. For instance, a mini-library of 6-bromo derivatives of indole phytoalexins has been synthesized and evaluated for their anticancer properties. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHRJOFNSFDEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646648 | |

| Record name | 5-Bromo-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-13-4 | |

| Record name | 5-Bromo-6-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Relevance of 5 Bromo 6 Methyl 1h Indole and Its Derivatives

Anticancer Activity

Derivatives of the 5-bromo-indole scaffold have emerged as a promising class of compounds in oncological research, exhibiting potent activity against a variety of human cancer cell lines. medchemexpress.combeilstein-archives.org

Inhibition of Cancer Cell Proliferation

The antiproliferative capacity of 5-bromo-indole derivatives has been documented across numerous studies. For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives demonstrated significant cytotoxic activity against several human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and ovarian (Skov-3) cancer. mdpi.com One of the most active compounds in this series, designated 23p , exhibited IC₅₀ values ranging from 2.357 to 3.012 μM, proving to be substantially more potent than the established anticancer drug Sunitinib in the tested cell lines. mdpi.com

Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown potent anticancer effects. The compound 7d , a 4-arylthiazole-bearing derivative, was particularly effective against the MCF-7 breast cancer cell line with an IC₅₀ value of 2.93 ± 0.47 µM. mdpi.com Another class of derivatives, 5-bromoindole (B119039) phytoalexins like 5-bromobrassinin, has also shown significant anticancer potential. This compound successfully induced tumor regression in mouse models of mammary gland tumors and suppressed the growth of aggressive melanoma isograft tumors. beilstein-archives.org Research has indicated that the presence of a bromine atom at the C-5 position of the indole (B1671886) nucleus can enhance the antiproliferative activities of these compounds against leukemic cells. beilstein-archives.org

Table 1: Antiproliferative Activity of Selected 5-Bromo-Indole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| 23p | HepG2 (Liver) | 2.357 - 3.012 | mdpi.com |

| A549 (Lung) | 2.357 - 3.012 | mdpi.com | |

| Skov-3 (Ovarian) | 2.357 - 3.012 | mdpi.com | |

| 7d | MCF-7 (Breast) | 2.93 ± 0.47 | mdpi.com |

| 7c | MCF-7 (Breast) | 7.17 ± 0.94 | mdpi.com |

Mechanism of Action: Interaction with Molecular Targets and Pathways

The anticancer effects of indole derivatives are often multifaceted, involving the modulation of several key cellular processes that control cell growth, proliferation, and death. nih.gov A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov For example, certain 5-bromoindole-2-carboxylic acid derivatives trigger apoptosis as a result of their inhibitory action on specific cellular targets. nih.gov

Cell cycle arrest is another critical mechanism. The derivative 7d was found to cause a significant increase in the number of MCF-7 cells in the sub-G1 phase, which is indicative of apoptosis, and also induced cell cycle arrest at the G2/M checkpoint. mdpi.com This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating. Furthermore, indole-based compounds are known to interfere with critical signaling pathways. They can enhance the autophagic effect through the inhibition of proteins like p-EGFR, p-MEK, and p-ERK, and upregulate pro-apoptotic proteins such as p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. nih.gov

Targeting Kinases and Other Cancer-Related Proteins

Kinases are a major class of enzymes that are often dysregulated in cancer, making them prime targets for therapeutic intervention. nih.govmdpi.com The indole scaffold is a key component in many approved kinase inhibitors. mdpi.com Derivatives of 5-bromo-indole have been specifically developed as potent inhibitors of various kinases.

For example, novel 5-bromoindole-2-carboxylic acid derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Inhibition of EGFR, a key driver in many cancers, leads to decreased cell growth and proliferation. nih.gov Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives 7c and 7d were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.com VEGFR-2 is crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.

Other related bromo-indole structures have also shown kinase inhibitory activity. 5-substituted oxindole (B195798) derivatives have been designed as inhibitors of Bruton's Tyrosine Kinase (BTK), a target in B-cell malignancies. acs.org Furthermore, the broader family of 5-bromo-azaindole derivatives has been investigated for the inhibition of kinases such as Anaplastic Lymphoma Kinase (ALK) and c-Met kinase. nih.gov

Antimicrobial Properties

In addition to their anticancer effects, derivatives of the 5-bromo-indole core structure exhibit significant antimicrobial properties, showing activity against a range of pathogenic bacteria and fungi. chemicalbook.comnih.gov

Antibacterial Activity

Derivatives of 5-bromo-indole have proven to be effective against both Gram-positive and Gram-negative bacteria. A study on 5-bromoindole-2-carboxamides revealed potent activity against pathogenic Gram-negative bacteria. researchgate.net Several compounds from this series displayed high antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL against species such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. researchgate.net Notably, some of these compounds exhibited higher activity against E. coli and P. aeruginosa than the standard antibiotics gentamicin (B1671437) and ciprofloxacin. researchgate.net

Another derivative, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, showed effective antibacterial action against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). Furthermore, 6-bromoindole (B116670) derivatives have been shown to possess intrinsic antimicrobial activity and can also enhance the effect of existing antibiotics against resistant bacteria like Pseudomonas aeruginosa. nih.gov The mechanism for some of these compounds involves the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Table 2: Antibacterial Activity of Selected 5-Bromo-Indole Derivatives

| Compound Class | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| 5-bromoindole-2-carboxamides | Klebsiella pneumoniae | 0.35 - 1.25 | researchgate.net |

| Escherichia coli | 0.35 - 1.25 | researchgate.net | |

| Pseudomonas aeruginosa | 0.35 - 1.25 | researchgate.net | |

| Salmonella Typhi | 0.35 - 1.25 | researchgate.net | |

| 6-bromoindole derivatives | Escherichia coli | N/A | nih.gov |

| Staphylococcus aureus | N/A | nih.gov |

Antifungal Activity

The antifungal potential of brominated indoles has also been a subject of investigation. chemicalbook.com Studies have shown that the introduction of halogen substituents, including bromine, on the indole ring is crucial for good antifungal activity. mdpi.comnih.gov For example, 3-indolyl-3-hydroxy oxindole derivatives containing bromine at the 5-position of the indole ring exhibited moderate to excellent antifungal activities against a panel of five plant pathogenic fungi. nih.gov

Specifically, a derivative named 3s , which is 3-(5-bromo-1H-indol-3-yl)-5-bromo-3-hydroxyindolin-2-one, was synthesized and showed notable antifungal properties. mdpi.com While much of the detailed research has focused on plant pathogens, the general finding that bromination enhances antifungal efficacy suggests a promising avenue for developing treatments for human fungal infections as well. mdpi.comnih.gov Broader studies on indole derivatives have confirmed their activity against human pathogens like Candida albicans, with some compounds inhibiting key virulence factors such as the transition to the hyphal form and biofilm formation. bohrium.comtsijournals.com A series of 6-bromoindolglyoxylamide derivatives also demonstrated moderate to excellent antifungal properties. nih.gov

Anti-tubercular Activity

The indole framework is a privileged structure in medicinal chemistry, with a diverse range of its derivatives being investigated for anti-tubercular properties. nih.gov Research into indole-2-carboxamides has identified these compounds as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter. researchgate.net MmpL3 is essential for the transport of trehalose (B1683222) monomycolate, a crucial component for the mycobacterial cell wall, making it a prime target for novel anti-tubercular drugs. nih.gov

Within this class of compounds, substitutions on the indole ring have been shown to significantly influence activity against Mycobacterium tuberculosis (M. tb). researchgate.net A systematic exploration of substitutions revealed that the placement of a single bromo group at the C-6 position of the indole ring can lead to a substantial increase in potency. researchgate.net One such derivative, an N-rimantadine indole-2-carboxamide featuring a 6-bromo substitution, demonstrated a potent minimum inhibitory concentration (MIC) of 0.62 μM against the drug-sensitive M. tb H37Rv strain. researchgate.net This activity was approximately 10-fold higher than the unsubstituted analogue and 4.5-fold higher than 5-halosubstituted versions. researchgate.net

Another highly active compound, which also targets MmpL3, incorporated both a 4,6-difluoro substitution pattern on the indole ring and a specific adamantane-based side chain, resulting in an exceptionally low MIC of 0.012 μM. nih.gov The high efficacy and selectivity of these indole derivatives highlight their potential as scaffolds for developing new agents against drug-sensitive and resistant strains of M. tb. researchgate.netnih.gov

| Compound Derivative | Substitution Pattern | Target | MIC (μM) | Selectivity Index (SI) vs. Vero Cells | Reference |

|---|---|---|---|---|---|

| Unsubstituted Indole-2-carboxamide | H | MmpL3 | 6.20 | Not Reported | researchgate.net |

| 5-Chloro Indole-2-carboxamide | 5-Cl | MmpL3 | 2.80 | Not Reported | researchgate.net |

| 6-Bromo Indole-2-carboxamide | 6-Br | MmpL3 | 0.62 | 64 | researchgate.net |

| 4,6-Difluoro Indole-2-carboxamide | 4,6-di-F | MmpL3 | 0.012 | ≥16000 | nih.gov |

Anti-HIV and Antiviral Activity

Indole derivatives are a significant class of compounds explored for broad-spectrum antiviral activity. beilstein-archives.orgnih.gov The indole nucleus is considered a key pharmacophore for various antiviral agents, targeting different stages of the viral life cycle. beilstein-archives.org

In the context of anti-HIV research, derivatives of the indole scaffold have been developed as inhibitors of multiple viral targets. Certain 5-bromo substituted indolylarylsulfones (IASs) have been noted in studies of HIV-1 reverse transcriptase (RT) inhibitors. beilstein-archives.org Furthermore, indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a key enzyme in viral replication. sigmaaldrich.com The development of these compounds involved structural modifications where a C6-halogenated benzene (B151609) moiety was introduced to the indole core, significantly increasing inhibitory activity against the strand transfer function of the integrase. sigmaaldrich.com One zidovudine (B1683550) derivative, WHI-07, which incorporates a 5-bromo-6-methoxy-5,6-dihydro moiety, has demonstrated potent anti-HIV activity. mdpi.com

Beyond HIV, bromo-indole derivatives have shown promise against other viruses. For instance, 5- and 6-bromoindole-3-carboxamides have been synthesized and evaluated as inhibitors of the Flavivirus NS2B-NS3 protease, a target for viruses like Zika. mdpi.com Other research has focused on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which have shown activity against Herpes Simplex Virus (HSV-1, HSV-2) and Coxsackie B4 virus. nih.gov This broad activity underscores the versatility of the substituted indole scaffold in antiviral drug discovery. beilstein-archives.orgnih.gov

Antioxidant Activity

The indole nucleus, particularly as seen in the neurohormone melatonin (B1676174), is known for its antioxidant properties. wikipedia.org The 5-methoxy group and the indole core structure are considered crucial for this activity. wikipedia.org Research into derivatives has shown that increasing the lipophilicity of the indole ring can enhance its antioxidant capacity. wikipedia.org

Derivatives of melatonin featuring bromobenzoylamide substitutions have been synthesized and evaluated for their antioxidative potential. wikipedia.org These modifications, either at the N1-position of the indole ring or on the N-acyl side chain, have resulted in compounds with higher antioxidant capacity than the parent molecule. wikipedia.org Specifically, a derivative with a 4-bromobenzoyl amide substitution at the N-acyl side chain displayed a potent antioxidant effect. wikipedia.org Another derivative, N-(2-(1-4-bromobenzoyl-5-methoxy-1H-indol-3-yl)ethyl) acetamide (B32628) (BBM), also demonstrated significant protective effects in vitro against H2O2-induced damage in HaCaT cells. wikipedia.org The mechanism of action for many indole derivatives is suggested to involve hydrogen and electron transfer to quench free radicals. nih.gov

Anti-inflammatory Activity

The indole scaffold is a core component of several anti-inflammatory agents. kuleuven.beacs.org Derivatives of this structure have been widely investigated for their ability to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). acs.orgresearchgate.net

Lipophilic derivatives of melatonin, a well-known indole, have demonstrated notable anti-inflammatory activity in addition to their antioxidant effects. wikipedia.org Studies have shown that bromobenzoylamide derivatives of melatonin could be potential candidates for new anti-inflammatory drugs. wikipedia.org For example, the N1-position lipophilic-substituted melatonin derivative, N-(2-(1-4-bromobenzoyl-5-methoxy-1H-indol-3-yl)ethyl) acetamide (BBM), was found to significantly decrease ear edema thickness in a croton oil-induced mouse model, indicating potent in vivo anti-inflammatory action. wikipedia.org This effect is linked to the inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). wikipedia.org

Neurological Effects and Neuroprotective Potential

The indole structure is central to many neuroactive compounds, including the neurotransmitter serotonin (B10506). nih.gov Derivatives of indole are actively researched for their potential to treat neurological and psychiatric disorders.

Influence on Neurotransmitter Systems

Bromo-substituted indole derivatives have been shown to interact with key neurotransmitter systems. For instance, 6-bromotryptamine derivatives have been investigated as potential antagonists for the serotonin 5-HT2A receptor. nih.gov The serotonin system is a critical target for therapies addressing a range of psychiatric conditions. Furthermore, research has focused on creating hybrid molecules that combine an indole-based scaffold, which targets serotonin receptors like 5-HT6, with a gamma-aminobutyric acid (GABA) moiety to simultaneously modulate both neurotransmitter systems. This dual-action approach is being explored for conditions such as depression associated with neuroinflammation.

Ligands for Pharmacologically Relevant Targets (e.g., GABA_A chloride channel, TSPO)

The versatility of the indole scaffold allows for its use in designing ligands for various pharmacologically important targets in the central nervous system.

The translocator protein (TSPO), an 18 kDa protein on the outer mitochondrial membrane, is a significant biomarker for neuroinflammation as its expression is upregulated in activated glial cells. beilstein-archives.orgmdpi.com Several classes of indole derivatives have been developed as TSPO ligands for imaging and therapeutic purposes. beilstein-archives.orgsigmaaldrich.com These include 2-phenylindole (B188600) glyoxylamides and pyridazino[4,5-b]indole-5-acetamides. beilstein-archives.org A novel bifunctional ligand was designed by conjugating a 5-bromo benzoxazolone moiety with an indole structure to effectively target TSPO. The indole derivative FGIN-1-27 is another example of a TSPO ligand that has demonstrated anti-anxiety effects in preclinical models. sigmaaldrich.com

The GABA_A receptor, a ligand-gated chloride channel, is the primary mediator of inhibitory neurotransmission in the brain and a well-established drug target. nih.gov While direct binding of 5-bromo-6-methyl-1H-indole to GABA_A receptors is not established, the indole scaffold has been successfully used to create dual-acting molecules. By anchoring a GABA molecule to a 5-HT6 receptor-blocking indole scaffold, researchers have developed hybrid compounds that can modulate both systems, demonstrating the potential to engineer indole derivatives as ligands for the GABA_A receptor system.

Antidiabetic Activity

Indole derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. nih.gov Their therapeutic potential is often linked to the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. researchgate.netnih.gov Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia.

Research into a series of indole-based compounds has demonstrated their potential as inhibitors of both pancreatic α-amylase and intestinal α-glucosidase. nih.gov Various analogues have shown good to moderate inhibitory interactions, with some compounds exhibiting greater potency than the standard drug, acarbose. nih.gov While specific studies on the antidiabetic activity of this compound are not extensively detailed in the reviewed literature, the broader class of substituted indoles shows significant promise. For instance, indole derivatives have been shown to possess antihyperglycemic properties, and certain synthetic compounds display effective inhibition against α-amylase. researchgate.net The exploration of bis-indole based triazine derivatives targeting human aldose reductase further highlights the versatility of the indole scaffold in developing treatments for type 2 diabetes. researchgate.net The electron-rich nature of the indole nucleus facilitates interactions with biological targets, making it an attractive framework for the design of novel antidiabetic drugs. mdpi.com

Other Pharmacological Activities (e.g., Antimalarial, Anticholinesterase)

Beyond metabolic disorders, brominated and methylated indoles have been investigated for a range of other therapeutic applications, notably as antimalarial and anticholinesterase agents.

Antimalarial Activity Malaria remains a significant global health issue, and the spread of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. nih.gov Indole derivatives, possessing broad-spectrum pharmacological properties, are a key area of research in the development of novel antimalarials. nih.govnih.gov

Studies have shown that various indole-sulfonamide derivatives exhibit activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. acs.orgresearchgate.net Interestingly, while monoindoles were found to be inactive, many bisindole and trisindole derivatives displayed potent antimalarial effects, with IC50 values in the low micromolar range against the multidrug-resistant K1 strain of P. falciparum. acs.org The most potent compound in one study was a methoxy-substituted bisindole, highlighting that substitutions play a critical role in activity. acs.org It was also noted that potent compounds often contained halogen substituents, such as fluorine and chlorine, on their molecules. acs.org

| Compound Series | Substituent (R) | Compound ID | IC50 against P. falciparum (K1 strain) (μM) | Reference |

|---|---|---|---|---|

| B | 4-OCH₃ | 11 | 2.79 | acs.org |

| I | 4-NO₂ | 37 | >2.79 | acs.org |

| H | CF₃ | 30 | >2.79 | acs.org |

| C | 4-F | 14 | Potent Activity Noted | acs.org |

| D | 4-Cl | 17 | Potent Activity Noted | acs.org |

Anticholinesterase Activity Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for the management of neurodegenerative diseases like Alzheimer's disease. nih.gov Indole and its derivatives are well-established scaffolds for the design of potent cholinesterase inhibitors. nih.govtandfonline.com The indole moiety can enhance penetration of the blood-brain barrier and interact with the peripheral anionic site (PAS) of the enzyme, preventing the aggregation of amyloid-β peptides induced by AChE. nih.gov

Studies on various indole derivatives have demonstrated significant inhibitory potential. For example, a series of indole-isoxazole carbohydrazides were screened for AChE and BuChE inhibitory activity, with one compound (5d) showing high potency and selectivity as an AChE inhibitor. nih.gov Similarly, certain novel indole amines exhibited IC50 values for acetylcholinesterase inhibition comparable to the standard drug galantamine. rsc.org The substitution pattern on the indole ring is critical; for instance, 4,6-dimethoxyindole-based derivatives were found to be effective inhibitors of acetylcholinesterase. nih.gov

| Compound Type | Compound ID | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|---|

| Indole-isoxazole carbohydrazide | 5d | AChE | 29.46 ± 0.31 | nih.gov |

| Indole amine | 25 | AChE | 4.28 | rsc.org |

| Indole amine | 24 | AChE | 4.66 | rsc.org |

| Standard Drug | Galantamine | AChE | 4.15 | rsc.org |

Structure-Activity Relationship (SAR) Studies of Brominated and Methylated Indoles

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-Activity Relationship (SAR) studies provide crucial insights into how specific modifications, such as bromination and methylation, influence pharmacological effects.

The presence of a halogen, particularly bromine, at specific positions can be essential for activity. In one study on tricyclic indoline (B122111) resistance-modifying agents, the bromine at the 5-position of the indoline was found to be necessary for activity. acs.org Replacing this bromine with a methyl group, a methoxy (B1213986) group, or a hydrogen atom resulted in a significant loss of activity. acs.org Further investigation showed that maintaining bromine at this position was optimal for its resistance-modifying effects. acs.org

Similarly, studies on the anti-inflammatory properties of brominated indoles from marine molluscs revealed that mono-brominated indole and isatin (B1672199) compounds were more active than their non-brominated counterparts. nih.gov This suggests that the bromine atom is a key contributor to the observed biological effect.

Methylation also plays a critical role in modulating activity. In a study aimed at developing inhibitors for the U2AF1 protein in leukemia, researchers introduced a methyl group to all available positions of the indole ring. acs.org This exploration revealed that a 4-methylindole (B103444) derivative (iSF-3) yielded the lowest IC50 value, indicating that both the presence and the position of the methyl group were key determinants of inhibitory potency. acs.org

Impact of Positional Isomerism on Biological Activity

Positional isomerism, which concerns the specific location of substituents on a chemical scaffold, can have a profound impact on the biological activity of indole derivatives. Even minor changes in the placement of a functional group can lead to dramatic differences in potency and selectivity.

The effect of positional isomerism is not limited to halogenated compounds. A study on celastrol-indole derivatives found that two positional isomers of a compound, which differed only in the position of a methyl group on a benzyl (B1604629) substituent (ortho- vs. para-), were considerably less potent than the meta-methyl isomer, demonstrating that the meta position was the most bioactive configuration in that series. mdpi.com These findings underscore the critical role that the precise arrangement of substituents on the indole scaffold plays in determining the ultimate biological and pharmacological relevance of the compound. acs.org

Applications of 5 Bromo 6 Methyl 1h Indole in Advanced Research Domains

Pharmaceutical Research and Drug Discovery

There is no available research detailing the use of 5-bromo-6-methyl-1H-indole as a specific intermediate in the synthesis of known bioactive compounds or pharmaceuticals.

Scientific studies identifying this compound as a lead compound or utilizing it in lead optimization processes have not been published.

There is no available data on the development of novel therapeutic agents derived directly from the this compound scaffold.

Agrochemical Development

Research on the application of this compound as a plant growth regulating agent is not present in the current body of scientific literature.

There are no published findings on the efficacy or development of this compound for pest and disease control applications such as insecticides, fungicides, or herbicides.

Materials Science: A Lack of Specific Application

The exploration of this compound within materials science, particularly in the realms of organic electronics, dyes, and polymer development, has not yielded specific, documented applications.

Applications in Organic Electronics

There is currently no scientific literature detailing the use of this compound in the synthesis or development of organic electronic components. Research in organic electronics often utilizes functionalized indole (B1671886) derivatives to create novel organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs). The strategic placement of bromo- and methyl- groups on the indole ring can theoretically influence the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transport. However, the specific utility of the 5-bromo-6-methyl substitution pattern in this context has not been reported.

Use as Dyes

Similarly, the application of this compound as a dye or as a precursor for the synthesis of dyes is not described in current research. The indole scaffold is a key component of many natural and synthetic dyes, with its extended π-system contributing to the absorption of light in the visible spectrum. Modifications to the indole ring, including halogenation and alkylation, can tune the color and properties of the resulting dye. While other bromoindoles have been investigated for their chromophoric properties, the specific tinctorial characteristics of this compound remain unexplored.

Development of New Polymers and Coatings

The role of this compound in the development of new polymers and coatings is also an area lacking in published research. Bromo-functionalized molecules are often employed in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers with specific electronic or optical properties. These polymers can have applications in coatings that are conductive, anti-corrosive, or have specialized optical characteristics. While the potential for this compound to act as a monomer in such reactions exists, its practical application has not been demonstrated.

Research Tools and Biochemical Assays: An Uncharted Territory

In the field of biochemistry, indole derivatives are frequently used as scaffolds for the development of research tools and probes for biochemical assays. The indole ring is a common motif in biologically active molecules and can be modified to create fluorescent probes, enzyme inhibitors, or ligands for specific receptors. The bromine atom can serve as a handle for further chemical modification or can be involved in halogen bonding interactions with biological targets. However, there are no specific reports of this compound being utilized for the development of such biochemical tools or in specific assays.

Advanced Analytical and Theoretical Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for elucidating the structure and properties of molecules. Each technique probes different aspects of the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: This technique would identify the number of distinct proton environments in the 5-bromo-6-methyl-1H-indole molecule. The chemical shift (δ) of each proton signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, and the integration value would correspond to the number of protons generating the signal.

¹³C NMR: This technique would determine the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal provides insight into its bonding and electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Specific chemical shifts and coupling constants for this compound are not available in the reviewed literature.

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

MS: A mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight (210.07 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) would be expected.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique would typically show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₉H₈BrN).

Detailed mass spectral data, including specific fragmentation patterns for this compound, have not been publicly reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the spectrum would be expected to show characteristic absorption bands for the indole (B1671886) chromophore. The position and intensity of the maximum absorption peaks (λmax) are influenced by the substituents on the indole ring. Studies on similar indole derivatives show that substitutions can shift these absorption bands. nih.govacs.orgresearchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The indole ring is intrinsically fluorescent. The fluorescence emission spectrum is sensitive to the molecular environment and substitution pattern. Analysis of this compound would involve measuring its excitation and emission spectra to determine quantum yield and fluorescence lifetime. These properties are highly dependent on the nature and position of substituents on the indole scaffold. nih.gov

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding, in the solid state. There is currently no published crystal structure for this specific compound in crystallographic databases.

Computational Chemistry and Molecular Modeling

Computational chemistry uses theoretical principles to calculate and predict the properties of molecules. These methods are invaluable for complementing experimental data and providing insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT): DFT calculations could be used to optimize the geometry of this compound and to predict its spectroscopic properties (NMR chemical shifts, vibrational frequencies). researchgate.netresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's electronic structure and reactivity.

Molecular Docking: If a biological target for this compound were identified, molecular docking simulations could predict its binding orientation and affinity within the target's active site. mdpi.comnih.gov This is a common approach in drug discovery to understand structure-activity relationships.

While these computational methods are widely applied to indole derivatives, specific molecular modeling studies focused solely on this compound are not presently available in the literature. nih.govindexcopernicus.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For a compound like this compound, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental identification and characterization.

Analyze Frontier Molecular Orbitals (FMOs): Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity, kinetic stability, and electronic transitions of the molecule.

Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

While DFT studies have been conducted on various indole derivatives to understand their structural and electronic properties, no specific published data for this compound could be located.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as an indole derivative, might interact with a biological target, typically a protein or enzyme.

For this compound, this process would involve:

Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry.

Selection of a Biological Target: Identifying a relevant protein target based on the known or hypothesized biological activity of similar indole compounds (e.g., kinases, receptors).

Docking Simulation: Using software to place the ligand into the active site of the protein and score the different binding poses based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Molecular dynamics (MD) simulations could then be used to simulate the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and any conformational changes that may occur.

Although molecular docking studies are common for bromo-indole derivatives in the context of identifying potential therapeutic agents, no specific studies featuring this compound as the ligand were found. d-nb.info

In Silico Prediction of Biological Activities

In silico methods use computational models to predict the biological activities and pharmacokinetic properties of a chemical structure before it is synthesized and tested in a lab. These predictions are based on the molecule's structural features and comparison to databases of compounds with known activities.

For this compound, in silico tools could be used to predict:

Spectrum of Biological Activity: Forecasting potential therapeutic uses, such as anticancer, antimicrobial, or anti-inflammatory properties, based on structure-activity relationship (SAR) models.

ADMET Properties: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound. This helps in early assessment of its drug-likeness.

Potential Targets: Identifying likely protein targets for the compound by screening its structure against databases of known bioactive molecules.

While in silico predictions are a standard part of modern drug discovery and have been applied to many indole-based scaffolds, specific predictive data for this compound is not available in published literature. d-nb.info

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for 5-bromo-6-methyl-1H-indole

While the specific synthesis of this compound is not widely documented, its structural isomers and related compounds provide a blueprint for future synthetic exploration. Traditional methods for indole (B1671886) synthesis, such as the Fischer, Bartoli, and Cadogan syntheses, form the foundational chemistry that can be adapted for this target. luc.educhim.it For instance, the synthesis of the related isomer, 5-bromo-7-methylindole, has been achieved via a multi-step pathway starting from 4-bromo-2-methylaniline, involving iodination, a Sonogashira coupling, and a final ring-closing reaction. google.com

Future efforts will likely focus on developing more direct and efficient routes. This includes the late-stage functionalization of a pre-formed 6-methylindole core, where regioselective bromination at the C-5 position would be a key challenge. Conversely, starting with a substituted aniline (B41778), such as 4-bromo-3-methylaniline (B1294692), and applying a modern indole-forming reaction could provide a more convergent approach. The development of novel catalysts and reaction conditions that tolerate the specific electronic nature of the substituted precursors will be crucial for achieving high yields and purity.

A comparative table of classic indole syntheses that could be adapted is presented below.

| Synthetic Method | General Description | Potential Precursors for this compound | Challenges & Considerations |

| Fischer Indole Synthesis | Acid-catalyzed rearrangement of an arylhydrazone. luc.edu | (4-bromo-3-methylphenyl)hydrazine (B1275643) and a suitable ketone/aldehyde. | Harsh acidic conditions; availability of the specific hydrazine precursor. |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. chim.it | 1-Bromo-2-methyl-4-nitrobenzene. | Requires multiple equivalents of the Grignard reagent; control of regioselectivity. |

| Cadogan Indole Synthesis | Reductive cyclization of an o-nitrostyrene derivative. chim.it | 2-(4-Bromo-3-methyl-2-nitrophenyl)ethene derivative. | Preparation of the substituted nitrostyrene precursor. |

| Larock Indole Synthesis | Palladium-catalyzed annulation of an o-haloaniline and an alkyne. | 2-Iodo-4-bromo-5-methylaniline and an appropriate alkyne. | Catalyst cost and optimization; availability of the polysubstituted aniline. |

Discovery of New Biological Targets and Mechanisms

The introduction of a halogen, specifically bromine, into an indole ring is a well-established strategy for enhancing biological activity. beilstein-archives.org Bromoindole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. beilstein-archives.orgresearchgate.net

Future research on this compound will likely investigate its potential as an anticancer agent. Derivatives of 5-bromo-7-azaindolin-2-one have shown potent antitumor activity against various cancer cell lines, in some cases exceeding the efficacy of the established drug Sunitinib. nih.gov Similarly, 5-bromoindole (B119039) derivatives of phytoalexins have been evaluated for their antiproliferative effects. beilstein-archives.org The mechanism of action for these related compounds often involves the inhibition of key cellular pathways, such as receptor tyrosine kinases or cell cycle progression. nih.govnih.gov

Another promising area is in antimicrobial research. Derivatives based on 6-bromoindole (B116670) have been identified as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide, which protects pathogenic bacteria from oxidative stress. nih.gov Inhibition of this enzyme enhances the sensitivity of bacteria to conventional antibiotics. nih.gov It is plausible that this compound could serve as a scaffold for developing new inhibitors targeting similar bacterial defense mechanisms.

The table below summarizes the observed biological activities of structurally related bromoindole compounds, suggesting potential avenues for this compound.

| Compound Class | Biological Activity | Cancer Cell Lines / Bacterial Strains | Observed IC50 / Effect |

| 5-Bromo-7-azaindolin-2-one derivatives nih.gov | Anticancer | HepG2, A549, Skov-3 | IC50: 2.357–3.012 μM (most active compound) |

| Marine-derived bisindole alkaloids mdpi.com | Anticancer | A549, HT29, MDA-MB-231 | IC50: 3.1–3.8 µM (Dragmacidon A) |

| 6-Bromoindole-based inhibitors nih.gov | Bacterial Enzyme Inhibition (bCSE) | Staphylococcus aureus, Pseudomonas aeruginosa | Potentiation of antibiotics |

| 5-Bromoindole phytoalexin derivatives beilstein-archives.org | Antiproliferative | Human cancer cell lines | Activity comparable to or better than cisplatin in some cases |

Development of Advanced Materials Based on Indole Scaffolds

The indole scaffold is not only important in biology but also in materials science due to its electron-rich nature and rigid structure. Indole-based polymers have been investigated for applications as organic semiconductors, fluorescent materials, and energy storage devices. chim.itopenmedicinalchemistryjournal.com The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate highlights the use of halogenated indoles as building blocks for functional materials, where the bromo groups allow for further functionalization via cross-coupling reactions. chim.it

Future research could position this compound as a key monomer for novel polymers. The bromine atom provides a reactive handle for polymerization techniques like Suzuki or Sonogashira cross-coupling, allowing for the creation of conjugated polymers with tailored electronic properties. The methyl group can enhance solubility and influence the solid-state packing of the polymer chains, which is critical for charge transport in organic electronic devices. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Investigation of Synergistic Effects in Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to address complex diseases and drug resistance. The indole nucleus is a popular component in such hybrid designs. acs.org For example, tetracyclic indolizino[6,7-b]indoles have been designed as hybrid molecules combining a β-carboline moiety (a topoisomerase inhibitor) and a bis(hydroxymethyl)pyrrole moiety (a DNA cross-linker) to create potent antitumor agents with multiple modes of action. researchgate.net

The this compound scaffold is an ideal candidate for incorporation into new hybrid molecules. Its bromine atom can be used as an anchor point for linking to other bioactive moieties using palladium-catalyzed cross-coupling reactions. Future research could involve creating hybrids of this compound with other anticancer agents, antimicrobial pharmacophores, or scaffolds that target neurodegenerative diseases. The goal would be to achieve synergistic effects, where the hybrid molecule is more potent or has a better therapeutic profile than the individual components. For instance, linking it to a 1,2,3-triazole or a tetrazole, heterocycles known for their diverse biological activities, could yield novel compounds with enhanced efficacy. mdpi.com

Translational Research and Pre-clinical Development

Translational research bridges the gap between basic scientific discoveries and clinical applications. For a compound like this compound, this pathway would involve moving from initial "hit" identification in cellular assays to rigorous pre-clinical evaluation. While no specific pre-clinical data for this compound is currently available, the process for related compounds provides a clear roadmap.

An extended single-dose toxicity study of a related heterocyclic compound, 6-bromo-7-[11C]methylpurine, was conducted in rats under Good Laboratory Practice (GLP) conditions to assess safety before clinical use as a PET tracer. nih.gov Such studies are essential and involve administering the compound to animal models to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and to identify any potential toxicity. nih.gov

Should derivatives of this compound show significant promise, particularly in oncology, they would enter this pre-clinical pipeline. This would involve:

Lead Optimization: Modifying the initial structure to improve potency, selectivity, and drug-like properties.

In Vivo Efficacy Studies: Testing the optimized compounds in animal models of the target disease (e.g., tumor xenografts in mice).

Safety and Toxicology Studies: Comprehensive evaluation of potential adverse effects in GLP-compliant studies.

Formulation Development: Creating a stable and deliverable form of the drug candidate for clinical trials.

Many indole derivatives are currently undergoing preclinical and clinical development for various cancers, underscoring the therapeutic potential of this scaffold. nih.gov

Sustainable and Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of indoles, including substituted derivatives like this compound, is an active area for the application of these principles.

Future synthetic routes will increasingly move away from harsh conditions and stoichiometric reagents. Promising green approaches include:

Photocatalysis: Visible light-photocatalyzed reactions can enable transformations under extremely mild conditions, as demonstrated in the synthesis of pyrido[1,2-a]indol-6(7H)-ones from indole-derived bromides. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, offering an efficient alternative to conventional heating. openmedicinalchemistryjournal.com

Use of Green Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of a synthesis. openmedicinalchemistryjournal.com

Catalyst-Free and Multicomponent Reactions (MCRs): Designing reactions that proceed without a catalyst or that combine multiple starting materials in a single step (MCRs) improves atom economy and process efficiency. openmedicinalchemistryjournal.com

A patent for a green synthesis of the related 5-bromoindole has been filed, which avoids hazardous reagents like acetic anhydride and bromine in favor of a process involving hydrogenation, acylation, bromination, deacylation, and oxidative dehydrogenation, resulting in milder conditions and less pollution. google.com The application of similar innovative and sustainable strategies will be paramount in the future large-scale production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-6-methyl-1H-indole, and how can its purity be validated?

- Synthesis Methods : A typical approach involves functionalizing indole precursors via halogenation and alkylation. For example, bromination of 6-methylindole using reagents like N-bromosuccinimide (NBS) under controlled conditions can yield the target compound. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid over-bromination .

- Purity Validation : Techniques include thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) confirms structural integrity, with key signals such as aromatic protons and methyl groups providing diagnostic peaks .

Q. How are the physical and chemical properties of this compound characterized?

- Physical Properties : Melting point (mp) and solubility are determined experimentally. For instance, related brominated indoles (e.g., 5-bromoindole) have mp ~90–92°C and are sparingly soluble in water but soluble in organic solvents like DCM or DMF .

- Chemical Stability : Stability under light, heat, and humidity is assessed via accelerated degradation studies. Storage recommendations (e.g., −20°C, desiccated) are derived from analogs like 5-(trifluoromethoxy)-1H-indole .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

- Crystallography Tools : Programs like SHELXL and OLEX2 are used for structure refinement. For example, SHELXL’s robust algorithms handle high-resolution or twinned data, enabling precise determination of bond angles and torsion angles in indole derivatives .

- Case Study : A structurally similar compound, 5-bromo-6-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (m/z 347 [M+H]⁺), was resolved using single-crystal X-ray diffraction, confirming regioselectivity of bromine and methyl groups .

Q. What strategies address contradictions in biological activity data for this compound analogs?

- Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition), in vivo models, and computational docking studies. For example, bisindolylmaleimide derivatives show variability in kinase inhibition; discrepancies are resolved by correlating IC₅₀ values with structural features like substituent positioning .

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature) and cross-validate using independent methods (e.g., LC-MS vs. NMR) .

Q. How can reaction yields be optimized for this compound derivatives in multi-step syntheses?

- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves efficiency in triazole-containing analogs (e.g., 42% yield achieved using CuI/PEG-400) .

- Purification Techniques : Flash chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) or recrystallization enhances purity. For example, 5-fluoro-3-(triazolyl)indole derivatives were purified to >95% using these methods .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing novel this compound analogs?

- Step 1 : Confirm molecular formula via high-resolution mass spectrometry (HRMS; e.g., FAB-HRMS for m/z 385.0461 [M+H]⁺ in triazole-indole hybrids) .

- Step 2 : Assign substituent positions using 2D NMR (COSY, HSQC) and compare with literature data for analogs like 5-bromo-1-methyl-1H-indole (δ 7.23 ppm for aromatic protons) .

Q. How do electronic effects of bromine and methyl groups influence the reactivity of this compound?

- Electrophilic Substitution : Bromine deactivates the indole ring, directing further substitutions to specific positions. Methyl groups alter steric and electronic profiles, as seen in Suzuki-Miyaura couplings of 6-methylindoles .

- Computational Modeling : Density functional theory (DFT) calculations predict reaction pathways, such as the regioselectivity of palladium-catalyzed cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.